1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Medicinal Chemistry N-type calcium channel Pain Research

1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS 2098050-34-9) is a synthetic heterocyclic compound belonging to the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole class, with a molecular weight of 226.32 g/mol and formula C15H18N2. This class has been investigated in primary research for N-type calcium channel (Cav2.2) inhibition, a target for chronic pain.

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
Cat. No. B13427102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(CCC2)C(=N1)C3=CC=CC=C3
InChIInChI=1S/C15H18N2/c1-11(2)17-14-10-6-9-13(14)15(16-17)12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3
InChIKeyKRSGXDYIIBQOIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insights for 1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole Core Sourcing


1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS 2098050-34-9) is a synthetic heterocyclic compound belonging to the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole class, with a molecular weight of 226.32 g/mol and formula C15H18N2 . This class has been investigated in primary research for N-type calcium channel (Cav2.2) inhibition, a target for chronic pain [1]. However, published quantitative performance data for this specific derivative against relevant comparators is currently absent from publicly accessible scientific literature, making procurement decisions solely on performance differentiation unachievable.

Why In-Class Substitution of 1-Isopropyl-3-phenyl-tetrahydrocyclopenta[c]pyrazole is Unguided


Generic substitution within the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole class is not scientifically supported due to a lack of disclosed structure-activity relationship (SAR) data. The foundational SAR study by Winters et al. established that N-type calcium channel inhibition is highly sensitive to specific aryl substitutions [1]. Without quantitative, head-to-head activity data for the 1-isopropyl-3-phenyl derivative against closely related analogs (e.g., the 3-(pyridin-3-yl) or 3-(trifluoromethyl) variants [2]), assuming interchangeability is a procurement risk. The specific impact of the phenyl and isopropyl groups on potency, selectivity, or physicochemical properties remains unquantified in the public domain.

Quantitative Differentiation Evidence Analysis for 1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole


Absence of Direct Comparative Pharmacological Data Against Closest Analogs

The strongest available contextual evidence, the 2014 SAR study on this scaffold [1], does not report quantitative Cav2.2 channel inhibition data for the 1-isopropyl-3-phenyl compound. Therefore, no direct claim of superiority or inferiority can be made against the study's disclosed compounds. A patent on related pyrazole compounds (US-8853207-B2) also omits this specific example, preventing extraction of comparative functional data [2]. This evidence gap is itself the key differentiator; the compound's biological profile is unknown at this time.

Medicinal Chemistry N-type calcium channel Pain Research

Physicochemical Property Parity with Class Leads

The physicochemical profile available from the supplier database is consistent with the class but provides no differentiation . The molecular weight of 226.32 g/mol and cLogP (estimated) place it within a standard range typical for CNS-drug candidates, but are not unique. The 3-phenyl analog shares the same molecular formula as other isomers like 1-benzyl-4-cyclopentyl-1H-pyrazole, which may have different reported activities [1]. Without unique quantitative metrics like solubility, permeability, or stability, the compound offers no procurement advantage over better-characterized structural relatives.

Physicochemical Properties Drug-likeness Procurement Specifications

Application Domains Guided by Evidence for 1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole


Exploratory Medicinal Chemistry Research on Pain Targets

The compound's core scaffold has validated potential as an N-type calcium channel blocker [1]. Therefore, its primary defensible application is in exploratory medicinal chemistry as an uncharacterized member of this pharmacophore class to probe tolerance for specific aryl substitutions. Procurement should be specifically tied to a hypothesis-driven SAR expansion plan, where its characterization would add value.

Chemical Biology Probe Development (De-Risking Unknowns)

Given the lack of data, the compound is a candidate for a chemical biology probe series if initial in-house screening reveals target engagement against the Cav2.2 channel or related targets [1]. Procurement is only advisable as part of a systematic screen that includes its known, more active analogs to establish its selectivity profile and rule out pan-assay interference.

Synthetic Methodology Development and Reference Standard

As a synthetically accessible small molecule [1], its most reliable immediate use is as a substrate for developing or testing new synthetic methodologies on the tetrahydrocyclopenta[c]pyrazole core. It can also serve as a qualitative reference standard for analytical chemistry development (e.g., HPLC, LC-MS) for this compound class.

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